molecular formula C11H13N3O B7499888 N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide

N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide

Cat. No. B7499888
M. Wt: 203.24 g/mol
InChI Key: FRJKAHZZERCEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide, also known as PEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PEA is a member of the pyrrole class of compounds and has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide is not fully understood, but it is thought to act on the endocannabinoid system and the peroxisome proliferator-activated receptor alpha (PPAR-α). N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide has been found to increase the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects. N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide also activates PPAR-α, which regulates the expression of genes involved in inflammation and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide has also been found to reduce pain sensitivity by modulating the activity of nociceptors. In addition, N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide in lab experiments is its low toxicity and high bioavailability. N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide can be easily administered orally or topically, and it has been shown to have good absorption and distribution in the body. However, one of the limitations of using N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide. One area of interest is the potential use of N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is the potential use of N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide and to identify potential drug targets for therapeutic intervention.

Synthesis Methods

N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide can be synthesized through a multi-step process involving the reaction of pyrrole with acetic anhydride to form 1-acetylpyrrole, which is then reacted with 3-bromo-1-propene to form N-(2-bromoethyl)-1-acetylpyrrole. Finally, N-(2-bromoethyl)-1-acetylpyrrole is reacted with ammonia to form N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide.

Scientific Research Applications

N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide has also been found to have analgesic effects by reducing pain sensitivity. In addition, N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(15)12-6-4-9-7-14-11-10(9)3-2-5-13-11/h2-3,5,7H,4,6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJKAHZZERCEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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